molecular formula C17H21N5O3 B7052052 1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one

1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one

Cat. No.: B7052052
M. Wt: 343.4 g/mol
InChI Key: SCRGDVHZEGEHHF-UHFFFAOYSA-N
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Description

1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring, an acetyl group, a triazole moiety, and a phenoxypropanone backbone, which collectively contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12(17(24)22-9-7-21(8-10-22)13(2)23)25-15-6-4-3-5-14(15)16-18-11-19-20-16/h3-6,11-12H,7-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRGDVHZEGEHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C)OC2=CC=CC=C2C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Piperazine Derivative:

    • Starting with piperazine, the acetylation reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield 4-acetylpiperazine.
  • Synthesis of the Phenoxypropanone Intermediate:

    • The phenoxypropanone intermediate can be synthesized by reacting 2-(1H-1,2,4-triazol-5-yl)phenol with 1-bromo-2-propanone under basic conditions (e.g., potassium carbonate) to form 2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one.
  • Coupling Reaction:

    • Finally, the 4-acetylpiperazine is coupled with the phenoxypropanone intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products:

  • Oxidation of the acetyl group can yield carboxylic acids.
  • Reduction of the carbonyl group can yield alcohols.
  • Substitution reactions can introduce various functional groups onto the phenoxy or triazole rings.

Scientific Research Applications

1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxypropanone backbone may facilitate the compound’s cellular uptake and distribution.

Comparison with Similar Compounds

  • 1-(4-benzylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one
  • 1-(4-methylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one

Comparison: Compared to these similar compounds, 1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The acetyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications.

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